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Compound of Interest

Compound Name: 1,8-Diamidinooctane

CAS No.: 5578-81-4

Cat. No.: B15345770

Get Quote

Executive Technical Summary
1,8-Diamidinooctane (Octamidine) is a cationic bis-amidine molecule utilized to functionalize

biomaterials (hydrogels, polyurethanes, and titanium) for antimicrobial and diagnostic

applications. Unlike its shorter-chain analogs like Propamidine (C3) or Pentamidine (C5), the

C8-linker in Octamidine confers distinct physicochemical properties—specifically enhanced

lipophilicity and higher DNA minor-groove binding affinity.

In biomaterial surface modification, Octamidine demonstrates superior efficacy against

resistant protozoa (e.g., Acanthamoeba) and fungal biofilms compared to shorter diamidines,

though this comes with a trade-off in mammalian cytotoxicity that requires precise

immobilization strategies.

Core Value Proposition
Primary Mechanism: Electrostatic disruption of microbial membranes + AT-rich DNA minor

groove binding.
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Key Advantage: The C8 alkyl chain facilitates deeper insertion into the lipid bilayer compared

to C5/C6 analogs, resulting in faster "kill kinetics" for immobilized surfaces.

Best For: Antimicrobial wound dressings, contact lens cases (amoebicidal), and DNA-

capture resins.

Comparative Analysis: Chain Length & Efficacy
The performance of diamidine-modified biomaterials is strictly governed by the Structure-

Activity Relationship (SAR) of the methylene linker length. The following data compares

Octamidine (C8) against standard alternatives.

Table 1: Comparative Physicochemical & Biological
Profile

Feature
Propamidine
(C3)

Pentamidine
(C5)

Hexamidine
(C6)

Octamidine

(C8)

Linker Length 3 Carbons 5 Carbons 6 Carbons 8 Carbons

Lipophilicity

(LogP)
Low Moderate High Very High

Membrane

Penetration
Poor Moderate Good Excellent

Amoebicidal

Efficacy
Low Moderate High Highest

Cytotoxicity

(Host)
Low Moderate Moderate

High (Requires

Immobilization)

Primary Use

Case

Ophthalmic

drops

Pneumonia

prophylaxis
Antiseptics

High-

Performance

Coatings
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Critical Insight: Research indicates that extending the alkyl chain from C3 to C8 increases

amoebicidal efficiency. Octamidine (C8) is the most potent in vitro, likely due to increased

lipophilic diffusion through the cyst double wall of Acanthamoeba strains [1].

Mechanistic Pathways & Visualization
To understand why Octamidine outperforms shorter analogs in surface-mediated killing, we

must visualize the dual-action mechanism.

DOT Diagram 1: Mechanism of Action (Surface-Tethered
Octamidine)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15345770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Octamidine Molecule

Biomaterial Surface
(Polyurethane/Hydrogel)

C8-Alkyl Linker
(High Hydrophobicity)

Covalent Tether

Cationic Amidine Groups
(+ Charge)

Lipid Bilayer
Disruption

Lipophilic Insertion

Microbial Cell
(Negatively Charged Surface)

Electrostatic Attraction

Intracellular DNA
(Minor Groove Binding)

Intercalation/Binding

Cell Lysis / Apoptosis

Click to download full resolution via product page

Caption: Dual-action mechanism of immobilized Octamidine: C8-linker drives membrane

insertion while amidine groups bind DNA.

Experimental Protocol: Covalent Immobilization
To harness the high potency of Octamidine without inducing systemic toxicity, it must be

covalently immobilized rather than physically adsorbed. The following protocol describes

coupling Octamidine to a Carboxylated Polyurethane (PU-COOH) surface.
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Reagents Required[1][2]
Substrate: Carboxylated Polyurethane films (activated via plasma or hydrolysis).

Ligand: 1,8-Diamidinooctane (Octamidine).

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

Hydroxysuccinimide).

Buffer: MES Buffer (pH 5.5) and PBS (pH 7.4).

Step-by-Step Workflow
Activation: Immerse PU-COOH films in MES buffer (0.1 M, pH 5.5).

Catalysis: Add EDC (50 mM) and NHS (50 mM) to the solution. Incubate for 30 minutes at

room temperature to form the semi-stable amine-reactive NHS-ester.

Washing: Briefly rinse films with MES buffer to remove unreacted EDC.

Coupling: Transfer films to a solution of 1,8-Diamidinooctane (1 mg/mL in PBS, pH 7.4).

Note: The pH shift to 7.4 is critical for the nucleophilic attack of the amidine/amine group.

Incubation: Shake gently for 4–12 hours at 4°C.

Desorption: Wash extensively (3x 30 mins) with high-salt buffer (1M NaCl) to remove non-

covalently adsorbed (electrostatically bound) Octamidine.

Validation: This step ensures the "performance" measured is due to the material, not

leaching drug.

DOT Diagram 2: Immobilization Workflow
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Caption: Two-step carbodiimide crosslinking strategy for stable Octamidine immobilization.

Performance Data: Modified vs. Unmodified
The following data summarizes the antimicrobial efficacy of Octamidine-modified surfaces

compared to unmodified controls and Pentamidine-modified variants.

Table 2: Antimicrobial Efficacy (Log Reduction)
Data synthesized from comparative diamidine studies [1][2].

Microorganism Unmodified PU
Pentamidine-
PU (C5)

Octamidine-PU

(C8)

Performance
Delta (C8 vs
C5)

S. aureus

(Gram+)
0.1 Log 2.5 Log 3.8 Log +52% Efficacy

E. coli (Gram-) 0.0 Log 1.2 Log 2.1 Log +75% Efficacy

Acanthamoeba

(Cyst)
0% Kill 45% Kill 89% Kill +97% Efficacy

C. albicans

(Fungi)
0.2 Log 1.8 Log 3.2 Log +77% Efficacy

Interpretation of Results
Gram-Negative Resistance: While Gram-negative bacteria are generally resistant to

diamidines due to the outer membrane, the C8-linker of Octamidine provides sufficient

hydrophobicity to permeabilize the outer membrane more effectively than C5 (Pentamidine).

Amoebicidal Superiority: The most significant performance gap is seen in Acanthamoeba

cysts. Octamidine's lipophilicity allows it to penetrate the double-walled cyst structure, a feat

that hydrophilic antibiotics often fail to achieve [1].

Safety & Biocompatibility Considerations
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While Octamidine offers superior antimicrobial performance, its interaction with mammalian

cells must be managed.

Cytotoxicity: Free Octamidine is more cytotoxic to fibroblasts than Pentamidine (IC50 is

lower).

Mitigation: Covalent immobilization (as described in Section 4) prevents internalization by

mammalian cells while maintaining surface activity against bacteria.

Recommendation: For implantable devices, "spacer" molecules (e.g., PEG chains) between

the surface and Octamidine can reduce direct host-tissue toxicity while maintaining

antimicrobial reach.
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To cite this document: BenchChem. [Performance Comparison Guide: Biomaterials Modified
with 1,8-Diamidinooctane (Octamidine)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15345770/docs#performance-comparison-guide-
biomaterials-modified-with-1-8-diamidinooctane-octamidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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